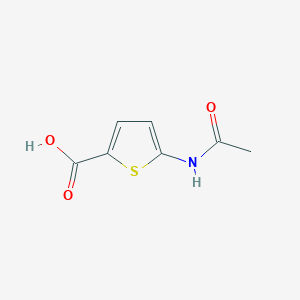
5-(Acetylamino)thiophene-2-carboxylic acid
説明
“5-(Acetylamino)thiophene-2-carboxylic acid” is a chemical compound with the molecular formula C7H7NO3S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur .
Synthesis Analysis
Thiophene-2-carboxylic acid, a precursor to “5-(Acetylamino)thiophene-2-carboxylic acid”, can be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene . The synthesis of “5-(Acetylamino)thiophene-2-carboxylic acid” could potentially involve the acetylation of thiophene-2-carboxylic acid .Molecular Structure Analysis
The molecular structure of “5-(Acetylamino)thiophene-2-carboxylic acid” consists of a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms. Attached to this ring are an acetylamino group at the 5-position and a carboxylic acid group at the 2-position .Chemical Reactions Analysis
Thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations . It can undergo double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Physical And Chemical Properties Analysis
“5-(Acetylamino)thiophene-2-carboxylic acid” has a molecular weight of 170.19 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . Its topological polar surface area is 82.6 Ų .科学的研究の応用
Synthesis of Complex Molecules
Synthesis of Arotinolol Hydrochloride
5-(Acetylamino)thiophene-2-carboxylic acid derivatives have been utilized in the synthesis of complex molecules like arotinolol hydrochloride, demonstrating their utility in multi-step organic synthesis processes. The synthesis involves several steps, starting from thiophene and resulting in a compound with potential pharmaceutical applications, highlighting the versatility of thiophene derivatives in synthesizing biologically active molecules (L. Hongbin, T. Hui, Yang Dan, & Jia Qinggang, 2011).
Medicinal Chemistry and Drug Design
Anticancer Activity
Thiophene derivatives, such as 4-acetyl-5-anilino- N -arylthiophene-2-carboxamide, synthesized from precursors including 2-acetylthiophene, have shown promising in vitro cytotoxicity against cancer cell lines. This suggests the potential of thiophene derivatives in the development of new anticancer agents (A. Atta & E. Abdel‐Latif, 2021).
Chemical Biology
Protonation and Deuteration Studies
Research on the protonation and deuteration of N, N‐disubstituted 2‐aminothiophenes reveals unique behavior compared to their carbocyclic analogues, providing insights into the chemistry of thiophene derivatives and their interactions in biological systems (C. Heichert & H. Hartmann, 2021).
Antimicrobial and Anti-inflammatory Agents
Antimicrobial Activity
Certain thiophene derivatives have been evaluated for their antimicrobial properties, showing significant activity against bacteria like Pseudomonas aeruginosa. These findings underscore the potential of thiophene compounds in developing new antimicrobial agents (Y. Mabkhot, Fatima Alatibi, N. El-Sayed, et al., 2016). Additionally, some thiophene derivatives exhibit anti-inflammatory properties, further highlighting their medicinal chemistry applications (M. A. Radwan, M. A. Shehab, & S. El-Shenawy, 2009).
Material Science and Sensor Technology
Electrochemical DNA Sensor
Thiophene derivatives have been synthesized for use in electrochemical DNA sensors, indicating their applicability in biosensing and diagnostic devices. The modification of thiophene monomers enhances their polymerization and interaction with DNA, demonstrating the potential of thiophene-based materials in biosensor technology (S. Kang, Ji‐Heung Kim, J. An, et al., 2004).
特性
IUPAC Name |
5-acetamidothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-4(9)8-6-3-2-5(12-6)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQHWNVTOWFQTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00409453 | |
| Record name | 5-(acetylamino)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Acetylamino)thiophene-2-carboxylic acid | |
CAS RN |
89499-46-7 | |
| Record name | 5-(acetylamino)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



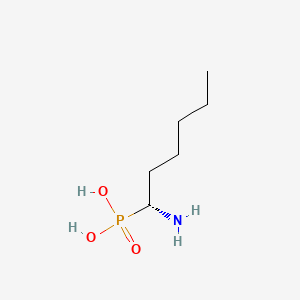
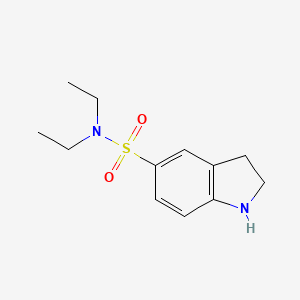
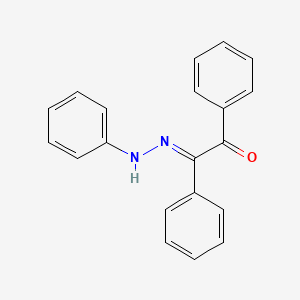
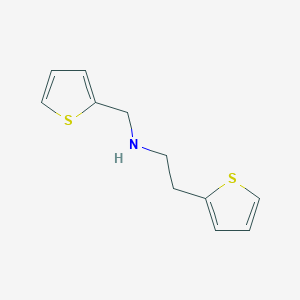
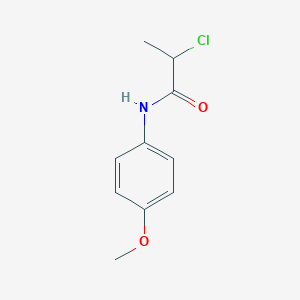
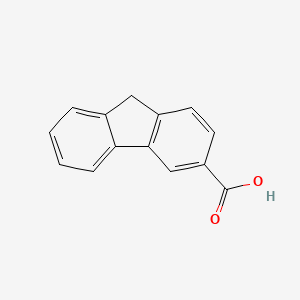
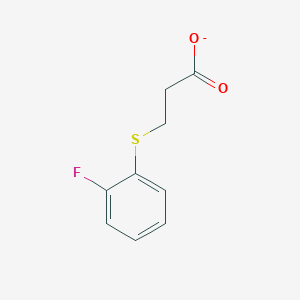
![{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol](/img/structure/B1623940.png)
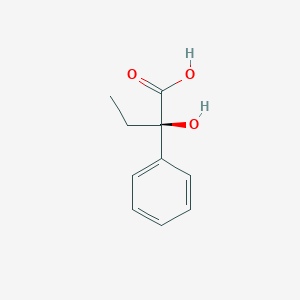
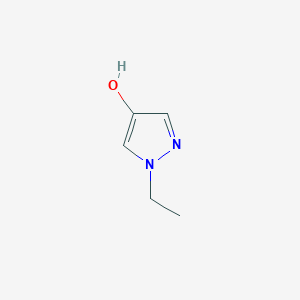
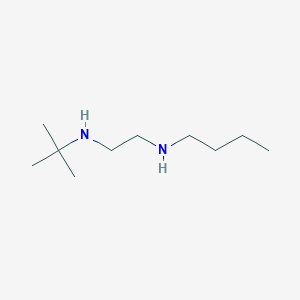
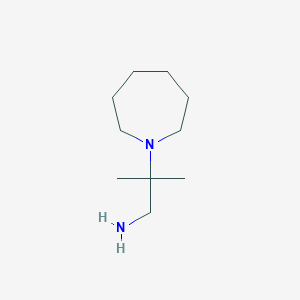

![[4-[3-(3,4-Dichlorophenyl)-1-oxo-2-propenyl]phenoxy]-acetic acid](/img/structure/B1623954.png)